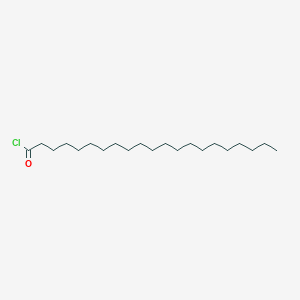
Heneicosanoyl chloride
描述
Heneicosanoyl chloride is an organic compound with the molecular formula CH₃(CH₂)₁₉COCl. It is a long-chain fatty acid chloride, specifically the chloride derivative of heneicosanoic acid. This compound is primarily used in organic synthesis and industrial applications due to its reactivity and ability to form various derivatives.
准备方法
Synthetic Routes and Reaction Conditions
Heneicosanoyl chloride can be synthesized through the reaction of heneicosanoic acid with thionyl chloride or oxalyl chloride. The reaction typically involves refluxing the acid with the chloride reagent in an inert solvent such as dichloromethane or chloroform. The reaction conditions include:
Temperature: Reflux conditions (approximately 60-80°C)
Solvent: Dichloromethane or chloroform
Reagents: Thionyl chloride or oxalyl chloride
The reaction proceeds as follows:
CH3(CH2)19COOH+SOCl2→CH3(CH2)19COCl+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity.
化学反应分析
Types of Reactions
Heneicosanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Hydrolysis: Reaction with water to form heneicosanoic acid.
Reduction: Reaction with reducing agents to form heneicosanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve an inert solvent and a base such as pyridine or triethylamine.
Hydrolysis: Reagents include water or aqueous base. Conditions involve mild heating.
Reduction: Reagents include lithium aluminium hydride or sodium borohydride. Conditions involve an inert solvent and low temperatures.
Major Products Formed
Amides: Formed from reaction with amines.
Esters: Formed from reaction with alcohols.
Thioesters: Formed from reaction with thiols.
Heneicosanoic Acid: Formed from hydrolysis.
Heneicosanol: Formed from reduction.
科学研究应用
Heneicosanoyl chloride has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of surface-active agents and polymers.
Biological Studies: Employed in the modification of biomolecules for studying their structure and function.
Industrial Applications: Used in the production of lubricants, surfactants, and coatings.
作用机制
The mechanism of action of heneicosanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets include nucleophilic sites on molecules such as amines, alcohols, and thiols. The pathways involved in these reactions are typically nucleophilic acyl substitution mechanisms.
相似化合物的比较
Similar Compounds
Octadecanoyl Chloride: A shorter-chain fatty acid chloride with similar reactivity but different physical properties.
Docosanoyl Chloride: A longer-chain fatty acid chloride with similar reactivity but higher melting and boiling points.
Palmitoyl Chloride: A medium-chain fatty acid chloride with similar reactivity but different solubility characteristics.
Uniqueness
Heneicosanoyl chloride is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its long-chain structure provides unique solubility and melting point characteristics, making it suitable for specific applications in organic synthesis and industrial processes.
属性
IUPAC Name |
henicosanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVAHIFGHLKMKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398846 | |
| Record name | HENEICOSANOYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77582-61-7 | |
| Record name | HENEICOSANOYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Benzenaminium, N-[2,5-bis[(phenylamino)methylene]cyclopentylidene]-N-phenyl-, perchlorate](/img/structure/B1622059.png)






